2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

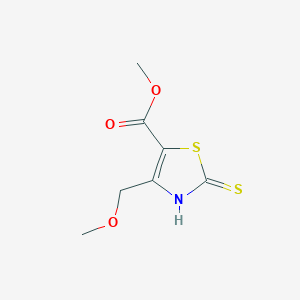

The compound "2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline" is a quinoline derivative that incorporates a 1,2,4-oxadiazole moiety. Quinoline derivatives are known for their wide range of biological activities, which makes them of significant interest in medicinal chemistry. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, could potentially add to the compound's biological relevance, as such structures are often associated with various pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones involves starting materials such as ethyl 2-chlorooxazole-4-carboxylate and ethyl 2-bromo-5-chlorothiazole-4-carboxylate, respectively . Another approach to synthesizing quinoline-oxadiazole hybrids involves the use of Vilsmeier's reagent (DMF and POCI3 complex) to obtain 2-chloro-3-quinolinecarboxaldehydes, which are then treated with aromatic acid hydrazides to yield the desired oxadiazolines . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The addition of a 1,2,4-oxadiazole ring introduces additional nitrogen and oxygen atoms into the structure, which can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The structure of such compounds is often confirmed using spectroscopic methods like IR, NMR, and MS .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions, to form a wide array of heterocyclic compounds . The presence of functional groups such as chloro, methyl, and nitro can influence the reactivity of the quinoline nucleus, enabling the introduction of additional rings or substituents. The nitro group, in particular, can play different roles in cyclization processes, as seen in the synthesis of heterocyclo[c]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents like the 1,2,4-oxadiazole ring can affect the compound's boiling point, solubility, and stability. These properties are crucial for the compound's potential application as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation. The spectral data obtained from IR, NMR, and MS analyses are essential for elucidating these properties and confirming the identity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Detoxification

Studies on similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its analogs, have focused on understanding their metabolic pathways, including the formation of metabolites and detoxification processes. For instance, the metabolism of IQ in rats has been extensively studied, revealing various metabolites formed through processes like sulfamate formation, glucuronidation, and ring oxidation, which are crucial for the detoxification and elimination of these compounds from the body (Turesky et al., 1988), (Turesky et al., 1986).

Antimalarial and Anti-inflammatory Properties

Quinoline derivatives have been studied for their potential therapeutic applications, such as antimalarial and anti-inflammatory effects. Research into the synthesis and activity of quinoline and quinazoline derivatives has shown promising results in these areas, indicating the potential of such compounds for developing new drugs (Werbel et al., 1986), (Baba et al., 1996).

Antihistaminic and Neuroprotective Effects

Quinazoline derivatives have also been explored for their H1-antihistaminic activity, showing potential as new therapeutic agents in this domain. Additionally, certain quinoxalinedione derivatives have been examined for their neuroprotective actions, particularly in the context of glutamate receptor antagonism, which may provide therapeutic benefits in neurodegenerative disorders (Alagarsamy & Parthiban, 2013), (Shimizu‐Sasamata et al., 1996).

Metabolite Identification and Pharmacokinetics

Further research into the metabolism of quinoline compounds in various animal models has led to the identification of new metabolites and the understanding of their pharmacokinetics and tissue distribution, which is essential for drug development and safety assessment (Luks et al., 1989), (Kim et al., 2008).

Eigenschaften

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-3-5-12-17-15(19-20-12)11-8-10-7-4-6-9(2)13(10)18-14(11)16/h4,6-8H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIUKGAKBNNVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC3=CC=CC(=C3N=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649304 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

CAS RN |

1142201-69-1 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344871.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)

![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)

amino]-acetic acid](/img/structure/B1344880.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)